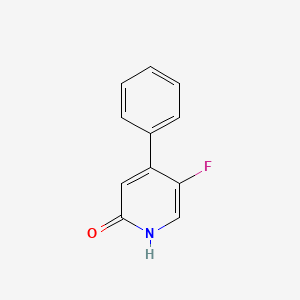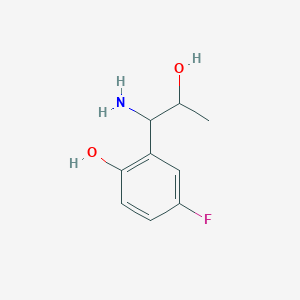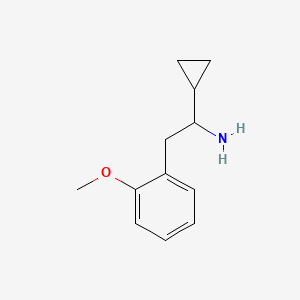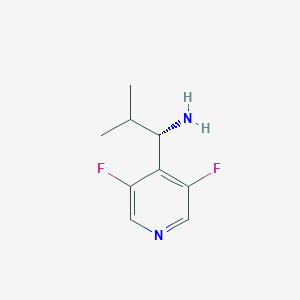
5-Fluoro-4-phenylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-4-phenylpyridin-2(1H)-one is a pyridine derivative with the molecular formula C11H8FNO This compound is characterized by the presence of a fluorine atom at the 5-position and a phenyl group at the 4-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-phenylpyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-phenylpyridine and fluorinating agents.
Cyclization: The cyclization step involves the formation of the pyridin-2(1H)-one ring, which can be achieved through various cyclization reactions, such as the Pinner reaction or the Bischler-Napieralski reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
5-Fluoro-4-phenylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium methoxide (NaOMe) in methanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of reduced derivatives such as 5-Fluoro-4-phenylpyridin-2-amine.
Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.
科学的研究の応用
5-Fluoro-4-phenylpyridin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Material Science: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is employed in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 5-Fluoro-4-phenylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The phenyl group contributes to the compound’s hydrophobic interactions, further stabilizing its binding to the target.
類似化合物との比較
Similar Compounds
4-Phenylpyridin-2(1H)-one: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Chloro-4-phenylpyridin-2(1H)-one: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and binding affinity.
5-Bromo-4-phenylpyridin-2(1H)-one: Contains a bromine atom, which affects the compound’s electronic properties and reactivity.
Uniqueness
5-Fluoro-4-phenylpyridin-2(1H)-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects enhance the compound’s stability, reactivity, and binding affinity, making it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C11H8FNO |
|---|---|
分子量 |
189.19 g/mol |
IUPAC名 |
5-fluoro-4-phenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H8FNO/c12-10-7-13-11(14)6-9(10)8-4-2-1-3-5-8/h1-7H,(H,13,14) |
InChIキー |
YMXOTUYMJHIIIU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052943.png)
![4-(Hydroxymethyl)-5-azaspiro[2.4]heptan-6-one](/img/structure/B13052950.png)
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[(1Z,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]aniline](/img/structure/B13052955.png)

![2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL](/img/structure/B13052970.png)

![2-(6-Oxo-7-oxa-5-azaspiro[3.4]octan-5-YL)acetic acid](/img/structure/B13052975.png)




![Ethyl (S)-2-ethoxy-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate](/img/structure/B13052989.png)


